molecular formula C13H15NO2 B13358581 5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one

5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one

Cat. No.: B13358581
M. Wt: 217.26 g/mol
InChI Key: YIJFICBDKBCFAB-OWBHPGMISA-N
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Description

5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an indanone core substituted with diethyl groups and a hydroxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one typically involves multiple steps starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diethyl-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Oximes and nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted indanone derivatives depending on the reagents used.

Scientific Research Applications

5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a precursor for more complex organic molecules.

Mechanism of Action

The mechanism of action of 5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The hydroxyimino group can form hydrogen bonds with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence oxidative stress pathways and neurotransmitter systems, making it relevant in the study of neuroprotective agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is unique due to its hydroxyimino functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(2Z)-5,6-diethyl-2-hydroxyimino-3H-inden-1-one

InChI

InChI=1S/C13H15NO2/c1-3-8-5-10-7-12(14-16)13(15)11(10)6-9(8)4-2/h5-6,16H,3-4,7H2,1-2H3/b14-12-

InChI Key

YIJFICBDKBCFAB-OWBHPGMISA-N

Isomeric SMILES

CCC1=C(C=C2C(=C1)C/C(=N/O)/C2=O)CC

Canonical SMILES

CCC1=C(C=C2C(=C1)CC(=NO)C2=O)CC

Origin of Product

United States

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